![molecular formula C12H10FN3OS B2955720 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide CAS No. 1021225-34-2](/img/structure/B2955720.png)
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Antioxidant Activity
Compounds similar to the one have been studied for their antioxidant properties . For example, novel amide derivatives have been evaluated for their ability to chelate Fe2+ ions, which is an indicator of antioxidant activity .
Antibacterial Activity
These compounds have also been researched for their antibacterial activities . The structure of the compound suggests it could be useful in developing new antibacterial agents .
Parkinson’s Disease Research
Derivatives of similar compounds have been used in the synthesis of molecules for Parkinson’s disease research , particularly those that increase leucine-rich repeat kinase 2 (LRRK2) activity associated with the disease .
Radiosynthesis for Imaging
There is research into the radiosynthesis of related compounds for use in positron emission tomography (PET) imaging, which could potentially be applied to the compound .
Synthesis and Characterization
The compound could be synthesized and characterized using modern spectroscopic techniques such as NMR, IR, and MS, which is a fundamental application in chemical research and development .
Drug Development
Based on its structural features, this compound might be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
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Future Directions
The future directions for the research on “4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide” could include further evaluation of its biological activity, optimization of its synthesis, and exploration of its potential applications in various fields. The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
properties
IUPAC Name |
4-fluoro-N-(6-methylsulfanylpyridazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c1-18-11-7-6-10(15-16-11)14-12(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFVUKEGZMGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide |
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